3-Pyridin-2-yl-quinoline
Overview
Description
3-Pyridin-2-yl-quinoline is a heterocyclic compound that features a quinoline ring fused with a pyridine ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse applications in medicinal and industrial chemistry. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound for research and development.
Mechanism of Action
Target of Action
The primary target of 3-Pyridin-2-yl-quinoline is the TGF-beta receptor type-1 . This receptor plays a crucial role in regulating cell migration, adhesion, spreading, reorganization of the actin cytoskeleton, formation, and disassembly of focal adhesions .
Mode of Action
This compound interacts with its target, the TGF-beta receptor type-1, by binding to it . This interaction can lead to changes in the receptor’s function, potentially influencing cellular processes such as signal transduction and the regulation of cyclic nucleotides .
Biochemical Pathways
It is known that the compound can play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may have good bioavailability
Result of Action
It has been suggested that the compound may have antitumor properties, as it has been shown to inhibit tumor growth in both in vitro and in vivo studies .
Biochemical Analysis
Biochemical Properties
3-Pyridin-2-yl-quinoline plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific context of the reaction . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and, consequently, their biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, this compound can alter gene expression profiles by binding to transcription factors and influencing their activity . This modulation of gene expression can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . Additionally, this compound has been shown to influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes . These interactions can lead to significant changes in cellular function and overall biological activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can result in cumulative effects on cellular function. For example, prolonged exposure has been associated with increased oxidative stress and subsequent cellular damage . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the activity of metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its transport across cellular membranes . Additionally, this compound can bind to serum albumin, influencing its distribution and accumulation within tissues . These interactions play a critical role in determining the bioavailability and overall efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily within the cytoplasm and nucleus of cells . Within the cytoplasm, it can interact with various cytoplasmic proteins and enzymes, influencing their activity. In the nucleus, this compound can bind to DNA and transcription factors, affecting gene expression and cellular function. These localization patterns are often directed by specific targeting signals or post-translational modifications that guide this compound to its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-2-yl-quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with 2-chlorobenzaldehyde in the presence of a base can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, which provide a more efficient and selective route to the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-2-yl-quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
3-Pyridin-2-yl-quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocycle with a similar structure but lacking the pyridine ring.
Pyridine: A simpler nitrogen-containing heterocycle that forms part of the structure of 3-Pyridin-2-yl-quinoline.
Isoquinoline: A structural isomer of quinoline with different chemical properties.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique chemical reactivity and biological activity. The presence of both quinoline and pyridine rings allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
3-pyridin-2-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFREVCMKPUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.